molecular formula C16H25NO B5013827 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine

1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine

Cat. No.: B5013827
M. Wt: 247.38 g/mol
InChI Key: ZWWQDGQQGZTDLZ-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dimethylphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C16H25NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a butyl chain substituted with a 2,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine typically involves the following steps:

    Preparation of 2,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,5-dimethylphenoxybutyl bromide: The 2,5-dimethylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 2,5-dimethylphenoxybutyl bromide.

    Nucleophilic substitution: The 2,5-dimethylphenoxybutyl bromide is then reacted with pyrrolidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    1-[4-(2,4-Dimethylphenoxy)butyl]pyrrolidine: Similar structure but with a different substitution pattern on the phenoxy group.

    1-[4-(2,6-Dimethylphenoxy)butyl]pyrrolidine: Another isomer with a different substitution pattern on the phenoxy group.

Uniqueness: 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the phenoxy ring can affect the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules and its overall stability.

Properties

IUPAC Name

1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-14-7-8-15(2)16(13-14)18-12-6-5-11-17-9-3-4-10-17/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWQDGQQGZTDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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